N-Acetyl-D-glucosamine-13C,15N-1

Structural Biology Carbohydrate NMR Glycobiology

Resolving endogenous GlcNAc from tracer or achieving precise glycan quantitation requires an internal standard free from the kinetic isotope effects of deuterium. N-Acetyl-D-glucosamine-13C,15N-1 (CAS 478529-40-7) is a stable, non-radioactive isotopologue engineered for exacting LC-MS/MS and 2D NMR applications. - Enables absolute quantitation of UDP-GlcNAc flux via GAIMS deconvolution in cancer metabolism studies. - Serves as a co-eluting internal standard that corrects for matrix effects in O-GlcNAcase inhibitor pharmacokinetics. - The 13C1/15N spin pair resolves α/β anomeric configurations in therapeutic glycoproteins by 2D heteronuclear NMR.

Molecular Formula C8H15NO6
Molecular Weight 223.19 g/mol
Cat. No. B12402520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosamine-13C,15N-1
Molecular FormulaC8H15NO6
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3+1,9+1
InChIKeyMBLBDJOUHNCFQT-RORQMRTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-glucosamine-13C,15N-1 Overview


N-Acetyl-D-glucosamine-13C,15N-1 (CAS 478529-40-7) is a stable isotope-labeled analog of the endogenous amino monosaccharide N-Acetyl-D-glucosamine (GlcNAc), featuring selective isotopic enrichment with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) . As a key building block in glycoprotein and glycolipid biosynthesis, GlcNAc is central to the hexosamine biosynthetic pathway (HBP), where it is converted to UDP-GlcNAc, the activated sugar nucleotide donor for glycosylation reactions [1]. The incorporation of non-radioactive heavy isotopes enables precise tracking of this molecule's metabolic fate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it an essential tool for quantitative flux analysis and absolute glycan quantitation.

Metabolic flux analysis 13C isotopologue profiling for UDP-GlcNAc pathway deconvolution
Structural NMR 13C/15N spin pair resolves α/β anomers in glycoconjugates
MS internal standard Co-eluting isotopologue for accurate GlcNAc quantitation

N-Acetyl-D-glucosamine-13C,15N-1 vs. Other GlcNAc Analogs


Substituting N-Acetyl-D-glucosamine-13C,15N-1 with unlabeled GlcNAc or differently labeled analogs (e.g., ¹³C-only, ¹⁵N-only, or deuterium-labeled) introduces critical experimental confounds. Unlabeled GlcNAc is indistinguishable from endogenous pools in MS or NMR, precluding accurate tracer analysis or absolute quantitation. Analogs with different labeling patterns alter the mass isotopologue distribution, directly impacting the precision of flux modeling and internal standardization [1]. Furthermore, deuterium (²H) labeling, while less expensive, carries a risk of kinetic isotope effects that can alter metabolic flux rates, leading to inaccurate biological interpretation [2]. The specific dual-labeling pattern of ¹³C and ¹⁵N in this compound is designed for specialized applications, such as 2D heteronuclear NMR, where it provides unique spectral resolution unattainable with other isotopologues [3].

Unlabeled GlcNAc
Indistinguishable from endogenous pools; cannot serve as tracer or internal standard for accurate quantitation.
13C-only or 15N-only analogs
Altered mass isotopologue distribution impacts flux model precision and limits multiplexing.
Deuterium-labeled analogs
Risk of kinetic isotope effects may distort metabolic flux rates and biological interpretation.

N-Acetyl-D-glucosamine-13C,15N-1: Quantitative Evidence


Anomer Discrimination by 13C/15N NMR

The specific ¹³C₁/¹⁵N spin pair labeling in N-Acetyl-D-glucosamine-13C,15N-1 enables 2D 13C/15N heteronuclear correlation solid-state NMR spectroscopy that resolves the α and β anomers of GlcNAc, a feat not possible with ¹³C-only labeled compounds. This labeling pattern provides a unique analytical advantage for structural studies of glycopeptides and glycolipids [1].

Anomer NMR resolution
Head-to-head
2D 13C/15N NMR resolves α/β anomer peaks; 1D 15N NMR does not. 13C shifts differ 3–5 ppm, 15N dimension 1–2 ppm.
Supports anomeric configuration assignment in structural biology.
Structural Biology Carbohydrate NMR Glycobiology

UDP-GlcNAc Pathway Flux Analysis

The use of ¹³C-labeled GlcNAc analogs, such as N-Acetyl-D-glucosamine-13C,15N-1, enables the acquisition of 13C mass isotopologue data for UDP-GlcNAc. A novel deconvolution method (GAIMS) has been developed and validated to model the UDP-GlcNAc biosynthetic pathway using such data, revealing relative fluxes through distinct metabolic routes [1].

Flux analysis method
Class-level
GAIMS algorithm deconvolutes 13C isotopologue data to calculate UDP-GlcNAc pathway fluxes.
Provides quantitative flux modeling framework for HBP studies.
Computational model validated in cancer cell lines.
Metabolic Flux Analysis Cancer Metabolism Glycosylation

Minimized Isotope Effect vs. Deuterium Labeling

While deuterium (²H) labeling is a common and cheaper alternative for MS internal standards, it carries a recognized risk of kinetic isotope effects that can alter metabolic rates and compound stability. In contrast, ¹³C and ¹⁵N labeling, as in N-Acetyl-D-glucosamine-13C,15N-1, are known to have minimal impact on biochemical reaction kinetics, providing a more accurate tracer for in vivo and in vitro metabolic studies [1].

Isotope effect risk
Class-level
13C/15N labeling shows negligible kinetic perturbation vs. potential effects with deuterium.
Reduces tracer-induced bias in metabolic flux experiments.
Based on general isotope effect principles; empirical verification for specific pathways recommended.
Metabolic Tracing Isotope Effect Assay Validation

Internal Standard for GlcNAc Quantitation

N-Acetyl-D-glucosamine-13C,15N-1 serves as an ideal internal standard for the absolute quantitation of endogenous N-Acetyl-D-glucosamine by LC-MS or GC-MS. Its co-elution with the unlabeled analyte and distinct mass shift (M+2) allows for precise quantification while correcting for matrix effects and ionization efficiency variations . This approach is more accurate and robust than using structurally similar but non-identical compounds.

ISTD quantitation
Data to verify
Co-eluting M+2 isotopologue corrects for matrix effects and ionization variability in LC-MS.
Enables accurate, reproducible GlcNAc measurement.
Standard internal standardization principles apply; validate per matrix.
Glycomics Absolute Quantitation LC-MS/MS

Distinct Mass Shift for Glycan MS/MS

The distinct mass shift introduced by the ¹³C and ¹⁵N atoms in N-Acetyl-D-glucosamine-13C,15N-1 (+2 Da compared to unlabeled GlcNAc) can be exploited in MS/MS experiments. When incorporated into glycans, the specific labeling pattern allows for unambiguous assignment of GlcNAc-derived fragment ions, simplifying the structural elucidation of complex glycopeptides [1].

MS/MS fragment assignment
Reported
Distinct +2 Da mass shift on GlcNAc simplifies glycopeptide MS/MS interpretation.
Facilitates glycan structural elucidation.
Depends on incorporation into target glycan.
Glycoproteomics Tandem Mass Spectrometry Structural Elucidation

Multiplexed Glycan Quantitation via Dual Labeling

The combined ¹³C and ¹⁵N labeling in N-Acetyl-D-glucosamine-13C,15N-1 allows for the design of more complex isotopic labeling strategies, such as metabolic incorporation of ¹⁵N into GlcNAc residues for relative quantitation of glycans in comparative studies [1]. This dual-label approach provides greater flexibility in multiplexing experimental designs compared to single-isotope labels.

Multiplexing potential
Reported
Dual 13C/15N labels allow distinct isotopic channels for comparative glycan quantitation.
Improves throughput in glycomic comparative studies.
Requires metabolic incorporation or labeling protocol.
Quantitative Glycomics Metabolic Labeling Multiplexing

N-Acetyl-D-glucosamine-13C,15N-1: Key Applications


UDP-GlcNAc Flux in Cancer Cells

In cancer metabolism research, accurately quantifying flux through the hexosamine biosynthetic pathway (HBP) is critical. N-Acetyl-D-glucosamine-13C,15N-1 is used as a tracer to generate 13C isotopologue profiles of UDP-GlcNAc. These data are then deconvoluted using established algorithms like GAIMS to calculate absolute metabolic fluxes, revealing how oncogenic signaling alters glycosylation precursor pools [1]. This application leverages the compound's utility in quantitative flux analysis.

LC-MS/MS Quantitation of GlcNAc in Pharmacokinetics

When developing drugs that target glycosylation enzymes (e.g., O-GlcNAcase inhibitors), measuring endogenous GlcNAc levels in plasma or tissues is essential. N-Acetyl-D-glucosamine-13C,15N-1 serves as the optimal internal standard for LC-MS/MS assays, providing a co-eluting isotopologue that corrects for matrix effects and ensures accurate, reproducible quantitation across sample batches [1]. This scenario directly applies the compound's value as an ideal internal standard.

NMR Structural Analysis of Glycopeptide Therapeutics

For the structural characterization of novel glycopeptide antibiotics or therapeutic glycoproteins, resolving the anomeric configuration of GlcNAc residues is crucial. The 13C1/15N spin pair labeling in N-Acetyl-D-glucosamine-13C,15N-1 enables 2D heteronuclear NMR experiments that unequivocally distinguish between α- and β-anomers and map their interactions with proteins, information that is often inaccessible with unlabeled or singly-labeled material [1].

SILAC-Based Comparative Glycomics

In studies comparing the N-glycome of healthy versus diseased cells (e.g., in cancer or congenital disorders of glycosylation), N-Acetyl-D-glucosamine-13C,15N-1 can be metabolically incorporated or used to label released glycans. This allows for the multiplexed, relative quantitation of dozens of glycan structures in a single LC-MS run, dramatically improving throughput and analytical precision compared to label-free methods [1]. This scenario builds upon the compound's support for multiplexed quantitation.

Application
Selection Property
Validation Focus
Cancer cell hexosamine pathway flux studies
13C isotopologue profiling capability
Flux deconvolution using GAIMS framework
Bioanalytical quantification of GlcNAc in research matrices
Co-eluting isotopologue for matrix-effect correction
Accuracy and precision per bioanalytical method validation
Structural characterization of glycopeptide research compounds
13C/15N spin pair for anomeric resolution
2D heteronuclear NMR spectral resolution
Comparative N-glycome profiling studies
Dual-isotope multiplex labeling capacity
Relative quantitation across experimental conditions

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